Cefixime Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

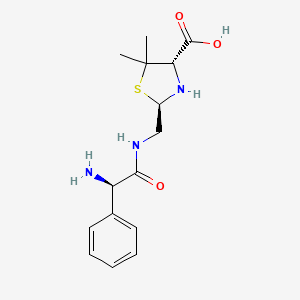

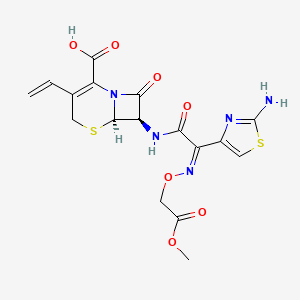

Cefixime Methyl Ester is an intermediate in the synthesis of Cefixime . Cefixime is an orally active, third-generation cephalosporin antibiotic . It is also an ester impurity of Cefixime .

Synthesis Analysis

Cefixime is synthesized by the reaction of 7-amino-3-vinyl-3-cephem-4-carboxylic acid with 2-(2-aminothiazol-4-yl)-2-[[ (Z)-(tert-butoxy Carbonyl)methoxy]imino] acetic acid-2-S-mercap to benzothiazole ester via amidation and hydrolysis . Another method involves the use of the aqueous solution containing sulfurous acid ion and organic solvent when being mixed into reaction dissolvent, use inorganic base as catalyst, cefixime side chain sulfur phosphorus active ester and 7- AVCA carries out being condensed .Molecular Structure Analysis

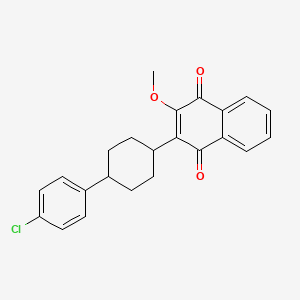

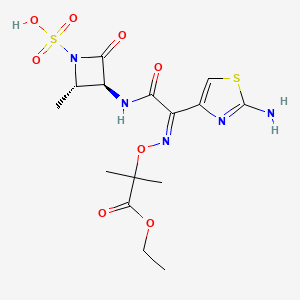

The molecular formula of Cefixime Methyl Ester is C17H17N5O7S2 . The molecular weight is 467.5 g/mol . The structure includes a beta-lactam ring, which is crucial for its antibiotic activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cefixime include amidation and hydrolysis . The method comprises carrying out an amidation reaction between MICA ((Z)-2-(methoxycarbonylmethoxyimino)-2-(2-aminothiazol-4-yl)acetic acid) sulfur-phosphorous active ester and 7-AVCA to obtain cefixime methyl ester .Physical And Chemical Properties Analysis

The molecular weight of Cefixime Methyl Ester is 467.5 g/mol . It has a topological polar surface area of 227 Ų . The exact mass is 467.05694025 g/mol .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioavailability : Cefixime, including its ester forms, exhibits a low peak concentration and prolonged half-life. It is mostly eliminated by the kidneys, and its bioavailability is not significantly influenced by age. Food can increase the bioavailability of ester cephalosporins like Cefixime (Fassbender, Lode, Schaberg, Borner, & Koeppe, 1993).

Electrochemical Sensing : A novel electrochemical sensor using gold nanowires and graphene oxide has been developed for the determination of Cefixime, demonstrating its potential in pharmaceutical and biological sample analysis with excellent recovery percentages (Dehghani, Nasirizadeh, & Yazdanshenas, 2019).

Analytical Methods : Spectrophotometric, difference spectroscopic, and high-performance liquid chromatographic methods have been established for the quantification of Cefixime in pharmaceutical formulations, showcasing its analytical versatility (Shah & Pundarikakshudu, 2006).

Synthesis and Optimization : The synthesis process of the active ester of Cefixime has been explored, focusing on optimizing technical conditions for better yield and efficiency (Wang Rong-geng, 2009).

Biological Studies of Metal Complexes : Metal complexes of Cefixime have been studied for their antioxidant and enzyme inhibition properties, indicating the scope of Cefixime in developing novel bioactive compounds (Danish, Raza, Ilyas, Sharif, & Anjum, 2015).

Gold Nanoparticles for Electrochemical Sensing : Gold nanoparticles modified electrodes have been used to develop efficient sensors for rapid and sensitive determination of Cefixime in urine and pharmaceutical samples (Afkhami, Soltani-Felehgari, & Madrakian, 2013).

Stability and Antibacterial Efficacy : Cefixime has been formulated into a topical gel for treating bacterial wound infections, highlighting its potential in topical pharmaceutical applications (Srinivasan, Vishnu, Sharmila, & Kumar, 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O7S2/c1-3-7-5-30-15-11(14(25)22(15)12(7)16(26)27)20-13(24)10(8-6-31-17(18)19-8)21-29-4-9(23)28-2/h3,6,11,15H,1,4-5H2,2H3,(H2,18,19)(H,20,24)(H,26,27)/b21-10-/t11-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPJGEMACCCYJO-QVJRADPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefixime Methyl Ester | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.